2,3-Dimethylquinolin-8-ol
Overview
Description
2,3-Dimethylquinolin-8-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 8th position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or cobalt can facilitate the dehydrogenation of tetrahydroquinolines to quinolines under mild conditions . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2,3-Dimethylquinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity . In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methylquinolin-8-ol: Similar structure but with only one methyl group at the 2nd position.
2,5-Dimethylquinolin-8-ol: Contains an additional methyl group at the 5th position.
Uniqueness: 2,3-Dimethylquinolin-8-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 8th position provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dimethylquinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-9-4-3-5-10(13)11(9)12-8(7)2/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCWYDHYTWUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901581 | |
Record name | 2,3-Dimethylquinoline-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116633-02-4 | |
Record name | 2,3-Dimethylquinoline-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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